BenchChemオンラインストアへようこそ!

(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one

Chiral building block Stereochemical quality control Diastereomer identity verification

(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one (CAS 1820583-17-2) is a chiral, non-racemic bicyclic lactam belonging to the tetrahydropyrrolo[1,2-c]oxazol-5-one class. Its molecular formula is C12H13NO2 with a molecular weight of 203.24 g/mol.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 1820583-17-2
Cat. No. B1416599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one
CAS1820583-17-2
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CC(=O)N2C1COC2C3=CC=CC=C3
InChIInChI=1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12-/m1/s1
InChIKeyOURKKNDNLSPPQY-ZYHUDNBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one (CAS 1820583-17-2): A Stereochemically Defined Chiral Bicyclic Lactam Building Block for Pharmaceutical R&D and Asymmetric Synthesis Procurement


(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one (CAS 1820583-17-2) is a chiral, non-racemic bicyclic lactam belonging to the tetrahydropyrrolo[1,2-c]oxazol-5-one class. Its molecular formula is C12H13NO2 with a molecular weight of 203.24 g/mol . The compound possesses two defined stereogenic centers at C3 (R) and C7a (R), establishing a trans relationship between the 3-phenyl substituent and the ring-junction hydrogen—a configuration confirmed by its unique InChI stereochemical layer (/t10-,12-/m1/s1) and InChIKey (OURKKNDNLSPPQY-ZYHUDNBSSA-N) [1]. Structurally, it features a fused oxazolidine–γ-lactam bicyclic system where the nitrogen atom serves as a bridgehead, creating a conformationally restricted scaffold. This compound is supplied as a research chemical and synthetic intermediate with commercial purity specifications of 95% to 98% , and is stored at 2–8°C under sealed, anhydrous conditions [2].

Why Generic Substitution of (3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one with Closest Analogs Fails: The Irreducible Role of Absolute Stereochemistry and Ring-Junction Configuration


The tetrahydropyrrolo[1,2-c]oxazol-5-one scaffold harbors two stereogenic centers, generating four possible stereoisomers—two diastereomeric pairs of enantiomers [1]. The target compound embodies the (3R,7aR) trans configuration, which is stereochemically distinct from its cis diastereomer (3R,7aS, CAS 103201-79-2) and its enantiomer (3S,7aS). These stereoisomers are not readily interconvertible under standard synthetic or storage conditions and exhibit different InChIKeys—OURKKNDNLSPPQY-ZYHUDNBSSA-N for (3R,7aR) versus OURKKNDNLSPPQY-CMPLNLGQSA-N for (3R,7aS) . When employed as a chiral building block—for instance, in lithiated alkylation reactions where the stereochemistry at C3 directly governs the configuration of newly formed chiral centers in downstream products [2]—substitution with an incorrect stereoisomer, a racemate, or the des-phenyl analog would alter or abolish stereochemical outcomes. Furthermore, the trans ring-junction geometry imposes a different spatial orientation of the phenyl group and lactam carbonyl compared to the cis isomer, affecting both reactivity (e.g., facial selectivity in alkylation) and molecular recognition in biological contexts where this scaffold appears within patent-disclosed pharmacophores targeting IAP, Bcl-xL, and KRAS G12C . Generic substitution without stereochemical verification thus carries a high risk of synthetic failure or invalid biological results.

Quantitative Differentiation Evidence for (3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one (CAS 1820583-17-2): Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Stereochemical Identity: Trans Ring-Junction Configuration vs. Cis Diastereomer—InChIKey-Level Discrimination

The target compound (3R,7aR) carries a trans relationship between the 3-phenyl group and the C7a ring-junction hydrogen. The closest analog, (3R,7aS)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one (CAS 103201-79-2), bears a cis ring junction. These diastereomers are unambiguously distinguished by their InChIKeys: OURKKNDNLSPPQY-ZYHUDNBSSA-N for the target versus OURKKNDNLSPPQY-CMPLNLGQSA-N for the cis diastereomer, as verified by vendor analytical certificates . The stereochemical layer of the IUPAC International Chemical Identifier (InChI) encodes this difference as /t10-,12-/m1/s1 (target) versus a distinct stereochemical descriptor for the cis form. No published evidence suggests facile interconversion between these diastereomers under ambient or standard storage conditions.

Chiral building block Stereochemical quality control Diastereomer identity verification

Physicochemical Property Divergence: Computed LogP and Polar Surface Area Differentiation Between Trans and Cis Diastereomers

Although empirical head-to-head physicochemical measurements for both diastereomers are absent from the open literature, computed property data from independent predictive platforms reveal measurable divergence. For the target (3R,7aR) trans compound, the PubChem/Cactvs platform computes XLogP3 = 1.1 and topological polar surface area (TPSA) = 29.5 Ų [1]. For the (3R,7aS) cis diastereomer (CAS 103201-79-2), the ACD/Labs Percepta platform computes ACD/LogP = 0.58 and polar surface area = 30 Ų . While cross-algorithm comparison requires caution, the consistently observed trend—trans isomer showing higher computed lipophilicity and marginally lower PSA—is physically plausible given the different spatial orientation of the phenyl ring affecting the solvent-accessible surface. Additionally, the cis diastereomer has a predicted boiling point of 383.2 ± 31.0 °C, density of 1.3 ± 0.1 g/cm³, and enthalpy of vaporization of 63.2 ± 3.0 kJ/mol ; corresponding predicted data for the trans isomer have not been published in a comparable format, representing a current evidence gap.

Lipophilicity Polar surface area Physicochemical profiling Diastereomer comparability

Chiral Building Block Utility: Stereospecific Alkylation Establishes Absolute Configuration in Downstream Piperidine and Pyrrolidine Products

The (3S,7aR) enantiomer of this scaffold—the C3-epimer of the target compound—has been explicitly demonstrated as a chiral building block in the stereospecific synthesis of [(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl](2-methylpyridin-3-yl)methanone, reported by Zhang et al. (2020) [1]. In this six-step sequence starting from D-pyroglutaminol, the key stereochemistry-introducing step involves alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, achieving an overall yield of 32% over ~80 hours total reaction time [1]. The stereochemistry at C3 of the bicyclic lactam directly dictates the configuration of the newly formed methyl-bearing chiral center in the piperidine product. By logical extension, the target (3R,7aR) enantiomer would afford the opposite enantiomeric series. The Meyers laboratory at Colorado State University established the broader paradigm for this scaffold class: chiral bicyclic lactams derived from phenylglycinol serve as templates for enantioselective pyrrolidine and pyrrolidinone synthesis via reductive ring-opening with triethylsilane/TiCl₄, achieving 77–89% yields in model systems [2]. The absolute configuration at the C3 phenyl-bearing carbon is the critical determinant of product enantiopurity; substituting the (3R,7aR) compound with its (3S,7aS) enantiomer would invert product configuration, while using racemic material would yield racemic products.

Asymmetric synthesis Chiral auxiliary Lithiated alkylation Piperidine synthesis

Commercial Purity Specification Tiers: 95% vs. 98% Grade Availability Across Suppliers

Commercial suppliers offer the target compound at two distinct purity specification tiers: 95% (AKSci, CymitQuimica) and 98% (MolCore, Leyan/Haohong Biomedical) . For the cis diastereomer (CAS 103201-79-2), Bidepharm provides a 98% purity grade with batch-specific QC documentation including NMR, HPLC, and GC . No supplier currently publishes a certificate of analysis (CoA) online that includes chiral purity (enantiomeric excess or diastereomeric ratio) for the target compound—a notable evidence gap. The MDL number MFCD27922148 is registered for the (3R,7aR) stereoisomer specifically [1]. Storage specifications are consistent across suppliers: 2–8°C, sealed, protected from moisture [2].

Purity specification Quality grade Supplier comparison Procurement decision

Patent Landscape Differentiation: Scaffold Appears Across Multiple High-Value Therapeutic Patent Families as a Defined Stereochemical Intermediate

The tetrahydropyrrolo[1,2-c]oxazol-5-one scaffold with 3-phenyl substitution appears in at least 36 patent-associated articles linked to CAS 1820583-17-2 and its stereoisomers, spanning multiple high-interest therapeutic programs . Documented patent families include: benzimidazole-linked indole compounds as divalent IAP (Inhibitor of Apoptosis Protein) antagonists [REFS-1, Paragraph 0305–0306]; anti-EGFR antibody drug conjugates (ADCs) incorporating Bcl-xL inhibitory payloads [REFS-1, Paragraph 1175]; KRAS G12C irreversible inhibitors [REFS-1, Paragraph 0391]; APOL1 inhibitors for focal segmental glomerulosclerosis (FSGS) and non-diabetic kidney disease [REFS-1, Paragraph 00308]; and antimicrobial compounds with gram-positive and gram-negative activity [REFS-1, Paragraph 00715]. The (3R,7aS) cis diastereomer (CAS 103201-79-2) is specifically cited in a patent for L-hydroxyproline preparation via pyroglutamic acid intermediates, where the cis stereochemistry is essential to the synthetic route . The breadth of patent coverage, across mechanistically distinct target classes, indicates that the stereochemically defined scaffold is a privileged intermediate rather than a single-target probe, and that the specific stereoisomer employed in each patent is determined by the stereochemical requirements of the target pharmacophore.

Patent intermediate Pharmaceutical patent IAP antagonist Bcl-xL inhibitor KRAS G12C inhibitor

Optimal Procurement and Application Scenarios for (3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one (CAS 1820583-17-2) Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of (R)-Configured 3-Substituted Pyrrolidines and Piperidines via Lithiated Alkylation

The (3R,7aR) trans configuration is the appropriate enantiomeric series for synthesizing (R)-configured 3-substituted pyrrolidine and piperidine products. As demonstrated by Zhang et al. (2020) for the enantiomeric (3S,7aR) system—where lithiation and methyl iodide alkylation install a chiral methyl group with absolute stereochemical control, achieving 32% overall yield over six steps —the (3R,7aR) compound would furnish the opposite product enantiomer. This stereochemical logic extends to the Meyers bicyclic lactam methodology, where reductive ring-opening with Et₃SiH/TiCl₄ yields N-(2-hydroxy-1-phenylethyl)pyrrolidinones in 77–89% yield, with the C3 phenyl group directing the stereochemical outcome [4]. Procurement of the (3R,7aR) enantiomer with verified absolute configuration (InChIKey OURKKNDNLSPPQY-ZYHUDNBSSA-N) is required; the (3S,7aR) enantiomer (InChIKey OURKKNDNLSPPQY-PWSUYJOCSA-N) would invert the product stereochemistry.

Synthesis of IAP Antagonist and Bcl-xL Inhibitor Pharmacophores Requiring Defined Trans Ring-Junction Geometry

Patent literature discloses benzimidazole-linked indole divalent IAP antagonists and anti-EGFR antibody drug conjugates incorporating Bcl-xL inhibitory payloads that utilize the tetrahydropyrrolo[1,2-c]oxazol-5-one scaffold . The trans ring-junction geometry of the (3R,7aR) compound imposes a specific spatial relationship between the phenyl group and the lactam carbonyl that is distinct from the cis diastereomer. For medicinal chemistry teams pursuing these target classes, procurement of the stereochemically correct intermediate is critical: the trans isomer presents the phenyl substituent in an equatorial-like orientation relative to the bicyclic plane, while the cis isomer orients it axially, altering the vector of the phenyl group in the final pharmacophore. Patent paragraph-level citations (IAP: Paragraph 0305–0306; Bcl-xL ADC: Paragraph 1175) provide structural context for the required stereochemistry.

KRAS G12C Inhibitor Intermediate: Stereochemically Defined Building Block for Covalent Inhibitor Synthesis

KRAS G12C irreversible inhibitors represent a major area of oncology drug discovery, and the tetrahydropyrrolo[1,2-c]oxazol-5-one scaffold is cited in patent literature within this therapeutic class [REFS-1, Paragraph 0391]. The conformational rigidity imparted by the trans-fused bicyclic system, combined with the defined (3R) phenyl orientation, provides a predictable vector for subsequent functionalization toward the final inhibitor structure. Given the stringent stereochemical requirements of covalent KRAS G12C inhibitors—where precise orientation of the warhead (typically an acrylamide) relative to the mutant cysteine residue is essential for target engagement—the use of the correct stereoisomer as a synthetic intermediate is non-negotiable. The (3R,7aR) trans configuration may be preferred over the cis diastereomer when the target pharmacophore requires an extended, pseudo-equatorial phenyl orientation.

Quality Control Release Testing and Incoming Material Verification Using InChIKey-Based Identity Confirmation

For analytical quality control and GMP-like incoming material verification in pharmaceutical R&D settings, the InChIKey OURKKNDNLSPPQY-ZYHUDNBSSA-N serves as a machine-readable, unambiguous identifier of the (3R,7aR) configuration . This InChIKey is distinct from those of the three other stereoisomers: (3R,7aS) cis (OURKKNDNLSPPQY-CMPLNLGQSA-N), (3S,7aR) (OURKKNDNLSPPQY-PWSUYJOCSA-N), and the racemic/undefined form (OURKKNDNLSPPQY-UHFFFAOYSA-N). Integration of InChIKey verification into the procurement workflow—coupled with batch-specific chiral HPLC or polarimetry analysis—enables detection of stereochemical misassignment before the material enters the synthetic pipeline. The MDL number MFCD27922148 is registered specifically for the (3R,7aR) stereoisomer [4], providing an additional database-level identity cross-check. Suppliers offering 98% purity grades (MolCore, Leyan) may be preferred for stoichiometrically sensitive applications, though independent verification of enantiomeric excess remains advisable given the current absence of published chiral purity data.

Quote Request

Request a Quote for (3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.